molecular formula C21H21ClN2O4 B12411307 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

Cat. No.: B12411307
M. Wt: 400.9 g/mol
InChI Key: PMXUZPJQMLRIPX-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.

    Substitution reactions: Introduction of the chloro and ethoxy groups on the phenyl ring and the trimethoxy groups on the other phenyl ring can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dechlorinated or reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may serve as a probe or ligand in biochemical assays. Medicine Industry : Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
  • 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidine

Uniqueness

The presence of specific substituents such as the chloro, ethoxy, and trimethoxy groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique compared to other pyrimidine derivatives.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

InChI

InChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3

InChI Key

PMXUZPJQMLRIPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl

Origin of Product

United States

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